

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-nitroaniline

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Compound of Interest

Compound Name: 5-Methoxy-2-nitroaniline

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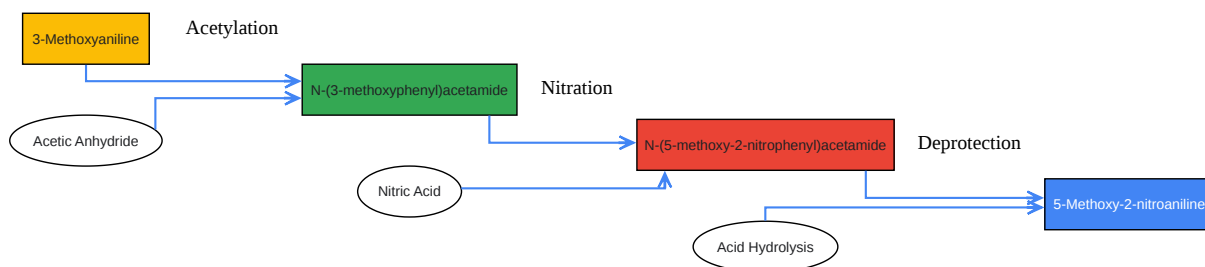
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining **5-Methoxy-2-nitroaniline**, a key intermediate in the pharmaceutical and dye industries. This document details the necessary starting materials, step-by-step experimental protocols, and extensive quantitative data to support reproducibility and process optimization.

Core Synthetic Pathways

The synthesis of **5-Methoxy-2-nitroaniline** is predominantly achieved through two main pathways, each originating from a different commercially available starting material. The most common and well-documented route commences with 3-methoxyaniline, involving a three-step process of protection, nitration, and deprotection. A potential alternative route begins with 3,5-dinitroanisole, which can be selectively reduced.

Route 1: Synthesis from 3-Methoxyaniline

This robust and widely employed method involves the initial protection of the amino group of 3-methoxyaniline by acetylation, followed by regioselective nitration and subsequent deprotection to yield the final product.

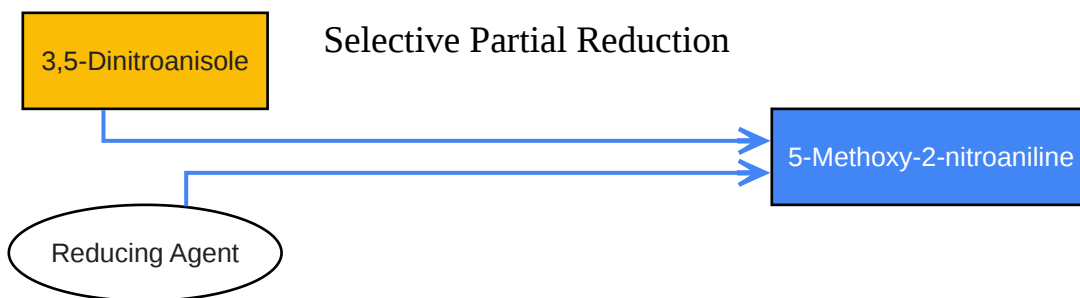


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Diagram 1: Synthetic pathway from 3-Methoxyaniline.

Route 2: Synthesis from 3,5-Dinitroanisole

A plausible, though less detailed in available literature for this specific isomer, synthetic approach involves the selective partial reduction of 3,5-dinitroanisole. This method relies on the controlled reduction of one of the two nitro groups to an amino group.



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Diagram 2: Potential synthetic pathway from 3,5-Dinitroanisole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product for the primary synthetic route starting from 3-methoxyaniline.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)
3-Methoxyaniline	C ₇ H ₉ NO	123.15	-1 to 1	-	6.71-6.80 (m, 3H), 6.18-6.25 (m, 1H), 3.75 (s, 3H)	160.7, 147.8, 130.1, 108.5, 104.4, 101.5, 55.2
N-(3-methoxyphenyl)acetamide	C ₉ H ₁₁ NO ₂	165.19	95-97	~95	7.74 (s, 1H), 7.20 (t, 1H), 7.10 (s, 1H), 6.82 (d, 1H), 6.62 (d, 1H), 3.77 (s, 3H), 2.14 (s, 3H)	168.6, 160.3, 139.8, 129.7, 112.3, 110.4, 105.7, 55.2, 24.5
N-(5-methoxy-2-nitrophenyl)acetamide	C ₉ H ₁₀ N ₂ O ₄	210.19	117-119	78-82	8.15 (d, 1H), 7.21 (d, 1H), 7.05 (dd, 1H), 3.89 (s, 3H), 2.25 (s, 3H)	169.1, 163.6, 138.8, 132.1, 125.7, 114.3, 108.9, 56.4, 26.1
5-Methoxy-2-nitroaniline	C ₇ H ₈ N ₂ O ₃	168.15	125-127[1]	~22 (overall)	7.95 (d, 1H), 6.45 (d, 1H), 6.35 (dd, 1H), 4.90 (s, 2H)	166.7, 158.5, 130.2, 129.8, 103.1, 100.9, 55.6

3.75 (s,
3H)

Experimental Protocols

Route 1: From 3-Methoxyaniline

Step 1: Acetylation of 3-Methoxyaniline to N-(3-methoxyphenyl)acetamide

- **Methodology:** In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. To this solution, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C. Stir the reaction mixture at room temperature for 1-2 hours. After the reaction is complete, pour the mixture into ice-cold water with stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford N-(3-methoxyphenyl)acetamide.

Step 2: Nitration of N-(3-methoxyphenyl)acetamide to N-(5-methoxy-2-nitrophenyl)acetamide

- **Methodology:** To a solution of N-(3-methoxyphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride, cool the mixture to 5°C in an ice bath.^[2] Add 60% nitric acid (1.0 eq) dropwise while vigorously stirring and maintaining the temperature below 10°C.^[2] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and then stir for an additional hour. The reaction mixture is then poured into ice water and neutralized with a sodium hydroxide solution.^[2] The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Deprotection of N-(5-methoxy-2-nitrophenyl)acetamide to **5-Methoxy-2-nitroaniline**

- **Methodology:** Suspend the crude N-(5-methoxy-2-nitrophenyl)acetamide (1.0 eq) in a solution of 4N hydrochloric acid.^[2] Heat the mixture to reflux for 2 hours.^[2] After cooling to room temperature, the solution is made alkaline with sodium hydroxide. The product is then extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.^[2] The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (eluent: chloroform) to yield **5-methoxy-2-nitroaniline**.^[2]

Route 2: From 3,5-Dinitroanisole (Potential Route)

Step 1: Preparation of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

- **Methodology:** A solution of sodium methoxide is prepared by dissolving sodium in absolute methanol. To this, a solution of 1,3,5-trinitrobenzene in absolute methanol is added. The mixture is heated to reflux for approximately 20 minutes. A portion of the methanol is then distilled off. The remaining mixture is cooled, and the crude product is collected by filtration. Purification is achieved by recrystallization from hot methanol to yield 3,5-dinitroanisole.

Step 2: Selective Partial Reduction of 3,5-Dinitroanisole

- **Methodology:** While the selective reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline (an isomer of the target compound) has been reported using sodium sulfide and sodium bicarbonate in a methanol/water mixture with refluxing for 30 minutes, a reliable and high-yield method for the synthesis of **5-methoxy-2-nitroaniline** from this starting material is not well-documented in the literature.[3] Further research and methods development would be required to optimize the selective reduction to the desired isomer.

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